molecular formula C18H18BrN7O B2419218 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(3-bromophenyl)piperidine-4-carboxamide CAS No. 1797025-98-9

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(3-bromophenyl)piperidine-4-carboxamide

Cat. No.: B2419218
CAS No.: 1797025-98-9
M. Wt: 428.294
InChI Key: DZMHKMPWIRVKTJ-UHFFFAOYSA-N
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Description

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(3-bromophenyl)piperidine-4-carboxamide is a complex organic compound that features a triazole ring, a pyrimidine ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(3-bromophenyl)piperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions.

    Construction of the pyrimidine ring: This step often involves the condensation of appropriate amidines with β-dicarbonyl compounds.

    Formation of the piperidine ring: This can be synthesized through hydrogenation of pyridine derivatives or via cyclization of appropriate amines.

    Coupling reactions: The final step involves coupling the triazole-pyrimidine intermediate with the piperidine derivative using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the carboxamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(3-bromophenyl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(3-bromophenyl)piperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Pharmacology: The compound can be studied for its pharmacokinetic and pharmacodynamic properties.

    Materials Science: It can be used in the design of new materials with specific electronic or optical properties.

    Biology: The compound can be used as a tool to study biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(3-bromophenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and pyrimidine rings can participate in hydrogen bonding and π-π interactions, while the piperidine ring can enhance the compound’s binding affinity and selectivity. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-phenylpiperidine-4-carboxamide: Lacks the bromine atom, which may affect its reactivity and binding properties.

    1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4-bromophenyl)piperidine-4-carboxamide: The bromine atom is positioned differently, which can influence its chemical and biological properties.

Uniqueness

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(3-bromophenyl)piperidine-4-carboxamide is unique due to the specific arrangement of its functional groups, which can confer distinct chemical reactivity and biological activity. The presence of the bromine atom in the 3-position of the phenyl ring can enhance its binding affinity and selectivity for certain molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(3-bromophenyl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN7O/c19-14-2-1-3-15(8-14)24-18(27)13-4-6-25(7-5-13)16-9-17(22-11-21-16)26-12-20-10-23-26/h1-3,8-13H,4-7H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZMHKMPWIRVKTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC(=CC=C2)Br)C3=NC=NC(=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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